molecular formula C28H26F3N5O4 B12367807 Ripk1-IN-20

Ripk1-IN-20

Cat. No.: B12367807
M. Wt: 553.5 g/mol
InChI Key: KFHZLTRBSZRXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Ripk1-IN-20 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Ripk1-IN-20 has a wide range of scientific research applications:

Mechanism of Action

Ripk1-IN-20 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets of this compound include the kinase domain of RIPK1, and its action involves disrupting the interactions between RIPK1 and other signaling proteins .

Properties

Molecular Formula

C28H26F3N5O4

Molecular Weight

553.5 g/mol

IUPAC Name

4-amino-1-[(3-methyloxetan-3-yl)methyl]-3-[1-[2-[3-(trifluoromethoxy)phenyl]acetyl]-2,3-dihydroindol-5-yl]-6H-pyrrolo[2,3-d]pyridazin-7-one

InChI

InChI=1S/C28H26F3N5O4/c1-27(14-39-15-27)13-35-12-20(23-24(35)26(38)34-33-25(23)32)17-5-6-21-18(11-17)7-8-36(21)22(37)10-16-3-2-4-19(9-16)40-28(29,30)31/h2-6,9,11-12H,7-8,10,13-15H2,1H3,(H2,32,33)(H,34,38)

InChI Key

KFHZLTRBSZRXEH-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)CN2C=C(C3=C2C(=O)NN=C3N)C4=CC5=C(C=C4)N(CC5)C(=O)CC6=CC(=CC=C6)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.